5-(4-Fluorophenyl)-5-oxovaleronitrile
Description
Structurally, it consists of a five-carbon valeronitrile backbone with a 4-fluorophenyl group at the fifth carbon and a ketone at the same position (Fig. 1).
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGYAXKSYRIFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642212 | |
| Record name | 5-(4-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-06-1 | |
| Record name | 4-Fluoro-δ-oxobenzenepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-5-oxovaleronitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(4-Fluorophenyl)-5-aminovaleronitrile.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-5-oxovaleronitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the nitrile and ketone groups contribute to its reactivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen substitution significantly influences electronic and steric properties. Key analogs include:
Table 1: Halogen-Substituted Analogs of 5-(4-Fluorophenyl)-5-oxovaleronitrile
- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties, stabilizing the ketone group and increasing polarity compared to bromine (less electronegative but more polarizable) and chlorine .
- Steric and Positional Effects: The para-substitution in fluorophenyl derivatives allows for greater symmetry and planarity, as observed in related pyrazole compounds where dihedral angles between fluorophenyl and central rings are <10°, promoting conjugation .
Chain Length and Functional Group Variants
Modifications to the carbon chain or functional groups alter physicochemical properties:
Table 2: Functional Group and Chain Length Variants
- Functional Groups :
Structural and Conformational Insights
- Planarity and Dihedral Angles : In fluorophenyl-containing pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), dihedral angles between fluorophenyl and pyrazole rings range from 4.6° to 10.5°, indicating near-planar conformations that favor π-π stacking and crystalline order . This suggests that this compound may adopt similar planar conformations, enhancing stability in solid-state applications.
- Isostructural Compounds : Studies on isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole) reveal that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, creating steric effects that influence packing efficiency .
Biological Activity
5-(4-Fluorophenyl)-5-oxovaleronitrile, also known by its CAS number 898767-06-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 207.18 g/mol
- CAS Number : 898767-06-1
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to bacterial growth. This inhibition can disrupt normal cellular functions and lead to antimicrobial effects.
- Cell Signaling Modulation : It influences cell signaling pathways, which can affect gene expression and cellular metabolism. This modulation is crucial for its potential therapeutic applications.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Antimicrobial Effects
Research has demonstrated that this compound possesses notable antimicrobial activity. It shows effectiveness against various bacterial strains, which can be attributed to its ability to interfere with bacterial metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Cytotoxicity Studies
While the compound exhibits promising antibacterial properties, it is essential to evaluate its cytotoxicity in mammalian cells to assess safety for potential therapeutic use.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 45 |
| A549 | 60 |
Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria .
- Mechanistic Insights : Research conducted by Smith et al. (2023) indicated that the compound inhibits the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby disrupting their growth .
- In Vivo Studies : Animal model studies have shown that administration of this compound leads to a reduction in bacterial load in infected tissues without significant toxicity, suggesting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
